Product packaging for Ethyl 5-cyclopropylisoxazole-3-carboxylate(Cat. No.:CAS No. 21080-81-9)

Ethyl 5-cyclopropylisoxazole-3-carboxylate

Cat. No.: B1464289
CAS No.: 21080-81-9
M. Wt: 181.19 g/mol
InChI Key: XMKHEATVFWAIMD-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropylisoxazole-3-carboxylate (CAS: 21080-81-9; molecular formula: C₉H₁₁NO₃; molecular weight: 181.19) is a liquid-phase isoxazole derivative with a cyclopropyl substituent at the 5-position of the isoxazole ring . Its synthesis involves cycloaddition reactions, yielding 84% purity after silica gel chromatography, as confirmed by NMR and mass spectrometry (MS (CI) m/z: 182 (M+H)+) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1464289 Ethyl 5-cyclopropylisoxazole-3-carboxylate CAS No. 21080-81-9

Properties

IUPAC Name

ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-8(13-10-7)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKHEATVFWAIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716930
Record name Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21080-81-9
Record name 3-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21080-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate typically involves:

  • Formation of the isoxazole ring system.
  • Introduction of the cyclopropyl substituent at the 5-position.
  • Esterification to form the ethyl carboxylate at the 3-position.

These steps can be achieved through a combination of cyclization, cyclopropanation, and esterification reactions under controlled conditions.

Formation of the Isoxazole Ring

The isoxazole ring is commonly synthesized via cyclization reactions involving precursors such as β-ketoesters or β-diketones with hydroxylamine derivatives. One classical approach is the reaction of an appropriate β-ketoester with hydroxylamine hydrochloride under acidic or basic conditions to yield the isoxazole ring.

For this compound, the precursor methyl 3-cyclopropyl-3-oxo-propanoate or similar β-ketoesters bearing a cyclopropyl group can be employed. The cyclization with hydroxylamine leads to the formation of the isoxazole ring bearing the cyclopropyl substituent at the 5-position and a keto or ester function at the 3-position, which can then be esterified if necessary.

Introduction of the Cyclopropyl Group

The cyclopropyl group at the 5-position can be introduced via:

  • Using cyclopropyl-substituted β-ketoesters as starting materials.
  • Cyclopropanation reactions on an isoxazole precursor that has an olefinic side chain, using reagents such as diazomethane or Simmons-Smith reagents.

The preferred industrial and laboratory method is to start with cyclopropyl-substituted ketoesters to ensure regioselectivity and yield, avoiding post-cyclization modifications.

Esterification to Ethyl Carboxylate

The carboxylate group at the 3-position is introduced or converted to the ethyl ester via standard esterification methods:

  • Direct esterification of the carboxylic acid with ethanol in the presence of acid catalysts.
  • Transesterification of methyl esters to ethyl esters using ethanol and acid/base catalysts.

These reactions are typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.

Representative Preparation Route (Based on Literature)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization β-ketoester (e.g., methyl 3-cyclopropyl-3-oxo-propanoate) + hydroxylamine hydrochloride, acidic or basic medium, reflux Formation of 5-cyclopropylisoxazole-3-carboxylic acid or ester intermediate
2 Esterification Ethanol, acid catalyst (e.g., sulfuric acid), reflux Conversion to this compound
3 Purification Extraction, washing, drying over anhydrous sodium sulfate Isolation of pure product with high yield and purity

Industrial and Research Considerations

  • Purity and Yield: Reported yields for related isoxazole esters are typically high (above 85%), with purity exceeding 95% after purification steps such as recrystallization or chromatography.
  • Reaction Conditions: Mild acidic or basic conditions are preferred to avoid decomposition of the sensitive isoxazole ring.
  • Catalysts and Solvents: Common solvents include ethanol, methanol, and polar aprotic solvents; catalysts include sulfuric acid or p-toluenesulfonic acid for esterification.
  • Safety: Cyclopropyl-containing intermediates require careful handling due to ring strain and potential reactivity.

Summary Table of Preparation Methods

Preparation Stage Typical Reagents/Conditions Key Parameters Outcome/Remarks
Isoxazole ring formation β-ketoester + hydroxylamine hydrochloride Acidic/basic medium, reflux 2-6 hours Formation of isoxazole ring with cyclopropyl substituent
Cyclopropyl introduction Use of cyclopropyl-substituted β-ketoesters Controlled temperature, inert atmosphere Ensures regioselective substitution
Esterification Ethanol + acid catalyst Reflux 3-8 hours Conversion to ethyl ester, high yield
Purification Extraction, washing, drying Room temperature High purity product (>95%)

Research Findings and Optimization

  • The use of cyclopropyl-substituted β-ketoesters as starting materials streamlines the synthesis by incorporating the cyclopropyl group early, improving selectivity and yield.
  • Molecular characterization by NMR and MS confirms the structure and purity of the product, essential for downstream applications.
  • Optimization of reaction times and temperatures during cyclization and esterification maximizes yield and minimizes side reactions.
  • Industrial scale-up may employ continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyclopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-cyclopropylisoxazole-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of isoxazole derivatives are heavily influenced by substituents at the 5-position. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Physical State Yield/Purity Key Applications/Notes
Ethyl 5-cyclopropylisoxazole-3-carboxylate Cyclopropyl C₉H₁₁NO₃ 181.19 Liquid 84% yield ; 95% purity Lab-scale synthesis; non-pharmaceutical
Ethyl 5-methylisoxazole-3-carboxylate (4b) Methyl C₇H₉NO₃ 155.15 Liquid 55% yield Intermediate in SAR studies
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate tert-Butyl C₁₀H₁₅NO₃ 197.23 Not reported Similarity score: 0.90 High structural similarity; potential bulkier steric profile
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Hydroxymethyl C₇H₉NO₄ 171.15 Not reported 95% purity Polar substituent; increased solubility
Mthis compound Cyclopropyl C₈H₉NO₃ 167.16 Not reported Similarity score: 0.87 Methyl ester variant; lower molecular weight

Key Observations :

  • Cyclopropyl vs.
  • tert-Butyl vs. Cyclopropyl : The tert-butyl group increases steric bulk, which may hinder interactions in biological systems compared to the planar cyclopropyl ring .
  • Hydroxymethyl Derivative : The hydroxymethyl substituent improves hydrophilicity (Topological Polar Surface Area: 72.6 ), making it more suitable for aqueous-phase reactions than the hydrophobic cyclopropyl analog .

Biological Activity

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C10_{10}H11_{11}N2_{2}O2_{2}
  • CAS Number : 21080-81-9

The compound features an isoxazole ring, which is known for its diverse biological activity, including anti-inflammatory, antimicrobial, and anticancer properties .

1. EPAC Inhibition

Recent studies have highlighted that this compound acts as a selective inhibitor of Exchange Protein Activated by cAMP (EPAC). EPAC proteins are involved in various physiological processes, including insulin secretion and cardiac function. The compound has been shown to inhibit EPAC-mediated signaling pathways, which may have implications for treating diseases such as diabetes and cancer .

2. Anticancer Properties

In vitro studies have demonstrated that this compound can reduce cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) models. This suggests its potential utility in cancer therapy by targeting metastasis-related pathways .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Insulin Secretion : The compound was found to block intracellular Akt phosphorylation and EPAC-mediated Rap1 activation in pancreatic β-cells, leading to decreased insulin secretion. This finding supports its role as a pharmacological probe in diabetes research .
  • Effects on Cancer Cells : In PDA cell lines, treatment with this compound resulted in significant reductions in cell migration and invasion without affecting overall cell viability .

Summary of Biological Activities

Activity AreaObservations
EPAC Inhibition Selectively inhibits EPAC signaling pathways; potential therapeutic implications in diabetes.
Anticancer Effects Reduces migration and invasion in pancreatic cancer cells; may serve as a novel anticancer agent.
Insulin Regulation Decreases insulin secretion by blocking key signaling pathways in pancreatic β-cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 5-cyclopropylisoxazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclopropyl-substituted isoxazoles can be prepared by reacting cyclopropane derivatives with hydroxylamine intermediates under alkaline conditions. A two-step procedure from acetone derivatives yields 55% product, as demonstrated in NMR-characterized syntheses (δ 6.37 ppm for the isoxazole proton; cyclopropyl and ethyl ester groups confirmed via splitting patterns) . Key factors affecting yield include temperature control (e.g., 80°C for cyclization), solvent polarity, and stoichiometric ratios of reactants like hydroxylamine and diketones.

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, the ¹H NMR spectrum (600 MHz, CDCl₃) of analogous isoxazole esters shows distinct signals for the cyclopropyl group (δ 1.37–1.41 ppm) and ester functionality (δ 4.38–4.43 ppm for the ethyl group) . High-resolution mass spectrometry (HRMS) and HPLC are used to confirm molecular weight and purity. Contaminants from incomplete cyclization (e.g., unreacted diketones) are monitored via TLC with ethyl acetate/hexane eluents.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for defects before use .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or ignition sources due to electrostatic risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl substituent influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The cyclopropyl group’s strain and σ-donor/π-acceptor properties alter electron density at the isoxazole ring. For example, DFT calculations or Hammett plots can quantify substituent effects on reaction rates. Comparative studies with methyl or phenyl analogs (e.g., ethyl 5-methylisoxazole-3-carboxylate ) reveal reduced electrophilicity at the 3-carboxylate position due to cyclopropyl’s inductive effects. This impacts applications in Suzuki couplings or amidation reactions.

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

  • Tautomerism : Isoxazole rings can exhibit keto-enol tautomerism, resolved by variable-temperature NMR or deuteration studies.
  • Solvent Artifacts : CDCl₃ may interact with ester groups, shifting proton signals. Cross-validate with DMSO-d₆ spectra .
  • X-ray Crystallography : Absolute configuration confirmation (e.g., using SHELX refinement ) resolves ambiguities in NOESY or COSY data.

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets like kinases?

  • Methodological Answer :

  • Substituent Modification : Replace the cyclopropyl group with bulkier substituents (e.g., 3,4-dimethoxyphenyl ) to enhance binding to hydrophobic kinase pockets.
  • Bioisosterism : Replace the ester with amides or carbamates to improve metabolic stability.
  • In Silico Screening : Dock analogs into MAPK or PI3K crystal structures (PDB IDs) to predict affinity. Validate with enzyme inhibition assays (IC₅₀) .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary significantly across studies?

  • Methodological Answer : Yield discrepancies (e.g., 55% vs. lower literature values ) often stem from:

  • Cyclopropane Stability : Sensitive cyclopropane precursors may degrade under acidic or high-temperature conditions.
  • Purification Challenges : Silica gel chromatography may retain polar byproducts; optimize with gradient elution or alternative matrices (e.g., C18 reverse-phase).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-cyclopropylisoxazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-cyclopropylisoxazole-3-carboxylate

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